Mmb-fubica

Descripción

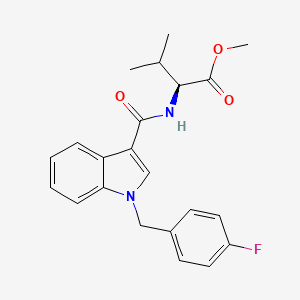

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3/c1-14(2)20(22(27)28-3)24-21(26)18-13-25(19-7-5-4-6-17(18)19)12-15-8-10-16(23)11-9-15/h4-11,13-14,20H,12H2,1-3H3,(H,24,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQOGZPXNJSYDW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Mmb Fubica

Established Synthetic Pathways for MMB-FUBICA Production

The production of this compound is typically achieved through a convergent synthesis strategy, which involves the preparation of key intermediates followed by their coupling to form the final product. The primary steps include the formation of an indole-3-carboxylic acid core, N-alkylation of the indole (B1671886) nitrogen, and subsequent amide coupling with an appropriate amino acid ester.

Precursor Chemistry and Reaction Mechanisms

The key precursors for the synthesis of this compound are a suitably substituted indole-3-carboxylic acid, a benzylating agent, and an amino acid derivative. A common route begins with the synthesis of the indole-3-carboxylic acid intermediate. One established method for this is the Hemetsberger-Knittel reaction, which involves the cyclization of a β-aryl-α-azidostyrene derivative under thermal or photochemical conditions.

The subsequent critical steps are N-alkylation and amide coupling.

N-Alkylation: The nitrogen of the indole ring is alkylated using 4-fluorobenzyl bromide in the presence of a base. A common combination is sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds via an SN2 mechanism, where the indole anion acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide. This results in the formation of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid.

Amide Coupling: The final step involves the formation of an amide bond between the synthesized 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid and the methyl ester of L-valine (L-valine methyl ester). This reaction is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). The carboxylic acid is activated by the coupling agent to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the L-valine methyl ester, yielding this compound.

Optimization of Synthetic Yields and Purity for Research Applications

The optimization of the this compound synthesis is crucial for obtaining high yields and purity, which are essential for research applications. Several factors can be systematically varied to improve the reaction outcomes. These include the choice of reagents, solvents, temperature, and reaction time.

Effective purification of the intermediates and the final product is paramount. Techniques such as column chromatography and recrystallization are commonly employed to remove impurities and unreacted starting materials. The purity of the final compound is typically verified using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Parameters for Optimization of this compound Synthesis

| Parameter | Options | Effect on Yield and Purity |

|---|---|---|

| Base for N-alkylation | Sodium hydride (NaH), Potassium carbonate (K2CO3) | Stronger bases like NaH can lead to higher yields but may require more careful handling. |

| Solvent for N-alkylation | Tetrahydrofuran (THF), Dimethylformamide (DMF) | The choice of solvent can influence the solubility of reactants and the reaction rate. |

| Amide Coupling Agent | EDC/HOBt, HATU | The selection of the coupling agent and additives is critical for maximizing amide bond formation and minimizing side reactions. |

| Reaction Temperature | Room temperature, Elevated temperatures | Can affect reaction rates and the formation of byproducts. Optimal temperatures need to be determined for each step. |

| Purification Method | Column chromatography, Recrystallization | The choice of purification technique depends on the nature of the impurities and the desired final purity. |

Regioselectivity and Stereochemical Considerations in this compound Synthesis

Regioselectivity in the N-alkylation of the indole ring is a key consideration. While alkylation at the N-1 position is generally favored, competing C-3 alkylation can occur, leading to the formation of undesired byproducts. The choice of a strong base like sodium hydride and an appropriate solvent system helps to promote N-alkylation.

Stereochemistry is a critical aspect of this compound's structure, with the chirality centered at the α-carbon of the L-valine moiety. The use of enantiomerically pure L-valine methyl ester as a starting material is essential for producing the desired (S)-enantiomer of this compound. This stereochemical configuration is crucial for its biological activity. The amide coupling reaction conditions are generally mild enough to avoid epimerization of the chiral center. Chiral separation techniques, such as chiral HPLC, can be employed to separate enantiomers if a racemic mixture is inadvertently produced.

Development and Synthesis of this compound Analogs and Derivatives

The chemical scaffold of this compound provides a versatile platform for the design and synthesis of a wide range of analogs and derivatives. These modifications are often aimed at exploring structure-activity relationships and understanding the compound's interaction with its biological targets.

Design Principles for Novel Analog Generation

The design of novel this compound analogs is guided by several principles, primarily focused on modifying specific regions of the molecule to observe the effects on its properties. Key areas for modification include:

Indole Core Modification: The indole core can be substituted with various functional groups or replaced entirely with other heterocyclic systems, such as indazole. For example, the synthesis of chloroindole analogues of related synthetic cannabinoids has been explored.

Amino Acid Variation: The L-valine methyl ester moiety can be replaced with other amino acid esters, both natural and unnatural. This allows for the investigation of how the size, shape, and polarity of the amino acid side chain influence activity.

N-Benzyl Group Substitution: The 4-fluorobenzyl group can be replaced with other substituted or unsubstituted benzyl (B1604629) groups, or even different alkyl or aryl groups, to probe the importance of this region for receptor binding.

Terminal Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore the impact of modifying the C-terminus.

Novel Synthetic Routes for Structurally Related Chemical Entities

The synthesis of this compound analogs often utilizes similar synthetic strategies to the parent compound, with modifications to accommodate the different starting materials. For instance, the synthesis of analogs with different amino acid residues follows the same amide coupling procedure, simply substituting L-valine methyl ester with the desired amino acid ester.

For more significant structural changes, novel synthetic routes may be required. For example, the synthesis of indazole-based analogs, such as MDMB-FUBINACA, necessitates the use of an indazole-3-carboxylic acid precursor instead of an indole-based one. The regioselectivity of N-alkylation in the indazole ring system also presents a distinct synthetic challenge that needs to be addressed.

Recent advancements in synthetic organic chemistry, such as the development of new coupling reagents and catalytic methods, are continuously being applied to the synthesis of novel psychoactive substances, including analogs of this compound. These novel routes aim to improve efficiency, expand the diversity of accessible structures, and facilitate the exploration of the chemical space around this class of compounds.

Isotopic Labeling Strategies for this compound in Mechanistic and Metabolic Studies

Isotopic labeling is a powerful technique in analytical and medicinal chemistry for elucidating metabolic pathways and understanding reaction mechanisms. By replacing one or more atoms of a molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), researchers can trace the fate of the molecule in biological systems and gain insights into the chemical transformations it undergoes. While specific studies detailing the isotopic labeling of this compound are not extensively documented in peer-reviewed literature, the established metabolic pathways of this synthetic cannabinoid provide a clear framework for proposing effective labeling strategies.

The primary application of isotopically labeled this compound would be in metabolic studies to definitively identify its biotransformation products. nih.govresearchgate.netmdpi.com Mass spectrometry is a key analytical technique in these investigations, and the presence of an isotopic label creates a characteristic mass shift and a distinct isotopic pattern in the mass spectrum, allowing for the unambiguous differentiation of drug-related metabolites from endogenous molecules.

Deuterium (²H) Labeling:

Deuterium labeling is a common strategy in metabolism studies. For this compound, deuterium atoms could be strategically incorporated at various positions in the molecule to investigate specific metabolic pathways. For instance, labeling the methyl ester group would help to confirm the prevalence of ester hydrolysis, a major metabolic route for this compound. nih.govotago.ac.nznih.gov The resulting carboxylic acid metabolite would retain the deuterium label, facilitating its identification.

Furthermore, deuterium labeling on the fluorobenzyl or indole rings could be used to probe oxidative metabolism. The presence of a carbon-deuterium bond can lead to a kinetic isotope effect, where the bond is cleaved at a slower rate than a corresponding carbon-hydrogen bond. By observing changes in the metabolite profile with a deuterated analog, researchers can infer the sites of enzymatic attack, such as hydroxylation. nih.gov

Carbon-13 (¹³C) Labeling:

For example, labeling the carbonyl carbon in the amide linkage would be a strategic choice to monitor metabolites formed through transformations of the valine moiety. Similarly, labeling the indole ring would allow for the tracking of metabolites involving modifications to this part of the molecule.

Nitrogen-15 (¹⁵N) Labeling:

Nitrogen-15 labeling of the indole nitrogen or the amide nitrogen in this compound could also be employed. This would be particularly useful for distinguishing metabolites where the nitrogen-containing core structure is retained.

The hypothetical application of these isotopic labeling strategies to the known metabolic pathways of this compound is summarized in the table below.

Table 1: Proposed Isotopic Labeling Strategies for this compound Metabolic Studies

| Labeling Position | Isotope | Rationale for Mechanistic/Metabolic Studies |

|---|---|---|

| Methyl Ester Group | ²H or ¹³C | To confirm and quantify the formation of the primary carboxylic acid metabolite resulting from ester hydrolysis. |

| Fluorobenzyl Moiety | ²H | To investigate the potential for hydroxylation on the benzyl ring and to probe for kinetic isotope effects in this process. |

| Indole Ring | ²H or ¹³C | To trace metabolites involving oxidation or other modifications of the indole core. |

| Valine Side Chain | ¹³C or ¹⁵N | To follow the fate of the amino acid portion of the molecule and identify metabolites formed through its transformation. |

Preclinical Pharmacological Characterization and Receptor Interactions of Mmb Fubica

Cannabinoid Receptor Binding Affinity and Selectivity

The initial step in the pharmacological action of MMB-FUBICA involves its binding to cannabinoid receptors. Quantitative assessments have revealed its high affinity for both the central (CB1) and peripheral (CB2) cannabinoid receptors.

Quantitative Assessment of CB1 Receptor Binding Kinetics (Kᵢ, K𝒹)

This compound demonstrates a high binding affinity for the human CB1 receptor (hCB1). Studies have reported varying, yet consistently low nanomolar, binding affinity values. One study identified a Kᵢ value of 10.04 nM for the CB1 receptor. wikipedia.org Another investigation determined a pKᵢ of 8.72, which indicates a strong binding interaction. nih.gov Research comparing it to other synthetic cannabinoids found that MMB-FUBINACA exhibited a marginally three-fold lesser affinity for hCB1 than the prototypical synthetic cannabinoid CP55,940. nih.gov This high affinity for the CB1 receptor is a key factor in its potent psychoactive effects. nih.gov

| Parameter | Value | Receptor |

| Kᵢ | 10.04 nM | Human CB1 |

| pKᵢ | 8.72 | Human CB1 |

Quantitative Assessment of CB2 Receptor Binding Kinetics (Kᵢ, K𝒹)

This compound generally exhibits an even greater affinity for the CB2 receptor compared to the CB1 receptor. nih.gov One key study reported a Kᵢ value of 0.786 nM at the CB2 receptor, indicating sub-nanomolar binding affinity. wikipedia.org Further research has shown that MMB-FUBINACA has an approximately 13-fold greater affinity for the hCB2 receptor over the hCB1 receptor. nih.gov This selectivity profile distinguishes it from many other cannabinoids.

| Parameter | Value | Receptor |

| Kᵢ | 0.786 nM | Human CB2 |

| Selectivity | ~13-fold greater affinity for CB2 vs. CB1 | - |

Evaluation of Off-Target Receptor Interactions in Preclinical Models

To explore the potential for effects not mediated by cannabinoid receptors, this compound has been screened against a wide array of other G protein-coupled receptors (GPCRs). In a broad panel of 241 GPCR targets, this compound showed few significant interactions in agonist mode, aside from its known activity at CB1 and CB2 receptors. nih.govfrontiersin.org

However, in antagonist mode, several "hits" were observed. nih.govresearchgate.net Follow-up concentration-response experiments revealed that this compound could inhibit the function of several off-target receptors, though mostly at high concentrations. nih.gov Notably, inhibition of the H₁ histamine and α₂₋ adrenergic receptors was observed at concentrations of 1 μM or greater. nih.govfrontiersin.org These findings suggest that at high concentrations, this compound may produce effects through mechanisms other than cannabinoid receptor activation, which could potentially contribute to its complex toxicological profile. nih.govbohrium.com

In Vitro Functional Agonism and Antagonism at Cannabinoid Receptors

Beyond simple binding, in vitro functional assays are used to determine the efficacy of this compound in activating downstream cellular signaling pathways upon binding to cannabinoid receptors. These studies have consistently classified this compound as a highly potent and efficacious full agonist at both CB1 and CB2 receptors. nih.govnih.gov

G Protein-Coupled Receptor (GPCR) Activation Assays (e.g., [³⁵S]GTPγS binding)

The [³⁵S]GTPγS binding assay is a functional measure of G protein activation, a primary step in CB1 and CB2 receptor signaling. In this assay, this compound has been shown to be a full agonist at the CB1 receptor with a potent EC₅₀ value of 0.54 nM. nih.govmdpi.com While highly potent, it was found to be slightly less potent in this assay than the reference SCRA, CP55,940, which had an EC₅₀ of 0.18 nM. mdpi.com

At the CB2 receptor, this compound also demonstrated full agonism with a reported EC₅₀ of 0.13 nM, showing a binding strength comparable to that of CP55,940 (EC₅₀ of 0.14 nM) in the same assay. mdpi.com Studies have consistently found that MMB-FUBINACA produces a greater maximal effect (Eₘₐₓ) than Δ⁹-THC in [³⁵S]GTPγS signaling assays. nih.gov

| Assay | Receptor | Parameter | Value |

| [³⁵S]GTPγS | Human CB1 | EC₅₀ | 0.54 nM |

| [³⁵S]GTPγS | Human CB2 | EC₅₀ | 0.13 nM |

Cyclic AMP (cAMP) Modulation Studies (e.g., Adenylyl Cyclase Inhibition)

CB1 and CB2 receptors are canonically coupled to Gᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound has been shown to be a highly potent and effective inhibitor of forskolin-stimulated cAMP accumulation.

One study reported a pEC₅₀ value of 9.83 for this compound in a cAMP inhibition assay, corresponding to sub-nanomolar potency. nih.govresearchgate.net Another reported an EC₅₀ value of 0.63 nM for the same pathway. mdpi.com In terms of maximal effect, this compound produced an Eₘₐₓ of 57.0 ± 1.6% inhibition of forskolin-stimulated cAMP levels. nih.govresearchgate.net In comparative studies, this compound was found to be more potent than CP55,940 in cAMP inhibition assays (EC₅₀ of 0.63 nM vs. 2.1 nM, respectively). mdpi.com

| Assay | Receptor | Parameter | Value |

| cAMP Inhibition | Human CB1 | pEC₅₀ | 9.83 |

| cAMP Inhibition | Human CB1 | EC₅₀ | 0.63 nM |

| cAMP Inhibition | Human CB1 | Eₘₐₓ | 57.0% |

β-Arrestin Recruitment and Receptor Internalization Assays

The interaction of this compound with the CB1 receptor extends beyond G-protein coupling to involve β-arrestin proteins, which are crucial for receptor desensitization, internalization, and G-protein-independent signaling. nih.govmdpi.com Assays measuring the translocation of β-arrestin-1 and β-arrestin-2 to the CB1 receptor have demonstrated that this compound is a highly potent and efficacious agonist in recruiting both isoforms. nih.govnih.gov

Research reveals that this compound drives significantly higher efficacy responses for the translocation of both β-arrestin-1 and β-arrestin-2 compared to the classical cannabinoid agonist CP55,940. nih.gov The effect is particularly pronounced for β-arrestin-1, where this compound elicits a maximum efficacy approximately five times greater than that of CP55,940. nih.gov In stark contrast, the partial agonist Δ9-tetrahydrocannabinol (Δ9-THC) shows minimal efficacy and potency in either β-arrestin pathway. nih.govnih.gov

Agonist-induced β-arrestin recruitment typically precedes receptor internalization, a key mechanism for regulating receptor density at the cell surface. nih.gov Kinetic analysis of CB1 receptor internalization shows that this compound, along with other potent synthetic cannabinoids like CP55,940 and WIN55,212-2, induces significantly faster receptor internalization than Δ9-THC. nih.gov This rapid internalization is consistent with its high efficacy in β-arrestin recruitment and may contribute to the profound receptor desensitization observed with potent SCRAs. nih.govnih.gov

| Compound | Assay | Potency (pEC50) | Efficacy (Emax) (% of CP55,940) |

|---|---|---|---|

| This compound | β-Arrestin-1 Translocation | 8.23 | ~500% |

| This compound | β-Arrestin-2 Translocation | 8.99 | 142% |

| This compound | CB1 Internalization (1/MRT) | 8.92 | 104% |

| CP55,940 | β-Arrestin-1 Translocation | 8.63 | 100% |

| CP55,940 | β-Arrestin-2 Translocation | 9.14 | 100% |

| CP55,940 | CB1 Internalization (1/MRT) | 9.21 | 100% |

| Δ9-THC | β-Arrestin-1 Translocation | N/A | N/A |

| Δ9-THC | β-Arrestin-2 Translocation | N/A | N/A |

| Δ9-THC | CB1 Internalization (1/MRT) | 7.73 | 41% |

N/A: Not accurately obtainable due to low efficacy and potency. Efficacy for β-Arrestin-1 is an approximation based on graphical data presented in the source. MRT: Mean Residence Time.

Calcium Mobilization Assays in Transfected Cell Lines

The CB1 receptor canonically couples to the Gαi/o family of G-proteins, which primarily mediate their effects by inhibiting adenylyl cyclase and modulating ion channels, rather than stimulating intracellular calcium mobilization. nih.gov Activation of Gαi/o proteins leads to a decrease in cyclic adenosine monophosphate (cAMP) levels and does not directly trigger the release of calcium from intracellular stores, a process typically mediated by Gαq/11 protein coupling to phospholipase C. nih.govnih.gov

Consequently, specific data from intracellular calcium mobilization assays in transfected cell lines for this compound are not prevalent in the scientific literature. While CB1 receptor activation can, under certain experimental conditions or in specific neuronal populations, lead to secondary changes in intracellular calcium via modulation of voltage-gated calcium channels or through Gβγ subunit activity, it is not a primary signaling readout for this receptor. nih.govresearchgate.netnih.gov Therefore, calcium mobilization assays are not standard for characterizing the direct activity of CB1 receptor agonists like this compound.

Delineation of Downstream Signaling Pathway Modulations

MAPK/ERK Signaling Pathway Alterations in Cellular Models

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is a significant downstream target of CB1 receptor activation. This pathway is involved in modulating essential cellular processes such as proliferation, differentiation, and survival. researchgate.net this compound has been identified as a potent and highly efficacious activator of ERK phosphorylation (pERK). nih.govnih.gov

Studies using HEK293 cells expressing the human CB1 receptor show that this compound stimulates ERK phosphorylation with sub-nanomolar potency. nih.govotago.ac.nz Its efficacy in this pathway is comparable to that of the potent research cannabinoid CP55,940 and significantly greater than that of Δ9-THC. nih.gov The activation of the ERK pathway by this compound is mediated through the Gαi/o-protein signaling cascade following CB1 receptor engagement. researchgate.net This robust activation of a key signaling pathway underscores the compound's high cellular activity.

| Compound | Assay | Potency (pEC50) | Efficacy (Emax) (% of CP55,940) |

|---|---|---|---|

| This compound | pERK Activation | 9.21 | 110% |

| CP55,940 | pERK Activation | 9.23 | 100% |

| WIN55,212-2 | pERK Activation | 8.63 | 96% |

| Δ9-THC | pERK Activation | 7.78 | 79% |

Akt/mTOR Pathway Interplay in Cell-Based Assays

The PI3K/Akt/mTOR signaling pathway is another critical intracellular cascade that regulates cell survival, growth, and metabolism. nih.govprobiologists.com While this pathway can be modulated by G-protein coupled receptors, there is currently a lack of specific published research detailing the direct effects of this compound on the Akt/mTOR pathway in cell-based assays. The primary focus of preclinical evaluation for potent SCRAs like this compound has been on the canonical Gαi/o-cAMP, β-arrestin, and MAPK/ERK pathways, which are directly linked to the acute pharmacological effects of CB1 receptor activation. nih.gov Further investigation is required to determine whether this compound significantly modulates Akt/mTOR signaling and the potential physiological consequences of such interactions.

Preclinical In Vivo Pharmacological Models Investigating Receptor Engagement

Rodent Models for Cannabimimetic Activity (e.g., components of the tetrad test focused on receptor response)

The cannabinoid tetrad test in rodents is a fundamental preclinical model used to confirm a compound's activity as a CB1 receptor agonist. nih.gov This test comprises four distinct components: hypolocomotion (reduced spontaneous movement), catalepsy (a state of immobility), hypothermia (reduced body temperature), and analgesia (reduced pain sensitivity). wikipedia.org

Studies involving this compound and structurally similar analogs like AB-FUBINACA have demonstrated that these compounds produce classic cannabimimetic effects in the mouse tetrad. nih.govnih.gov Administration of these compounds induces significant hypothermia, catalepsy, antinociception, and hypolocomotion. nih.govnih.gov These effects are dose-dependent and are blocked by pretreatment with a CB1 receptor selective antagonist, such as rimonabant, confirming that the observed cannabimimetic activity is mediated through the CB1 receptor. nih.govnih.gov The high potency of this compound in vitro is reflected in its in vivo activity, where it produces these tetrad effects at low doses. researchgate.net

| Tetrad Component | Observed Effect | CB1 Receptor Dependence |

|---|---|---|

| Hypothermia | Significant decrease in core body temperature | Yes (Blocked by rimonabant) |

| Catalepsy | Induction of immobility in the bar test | Yes (Blocked by rimonabant) |

| Analgesia | Increased latency in tail-flick or hot-plate tests | Yes (Blocked by rimonabant) |

| Hypolocomotion | Decreased spontaneous activity in an open field test | Yes (Blocked by rimonabant) |

Assessment of Receptor Occupancy in Animal Brain Regions

The in vivo occupancy of cannabinoid type 1 (CB1) receptors is a critical measure for understanding the relationship between the concentration of a synthetic cannabinoid in the brain and its pharmacological effects. While this compound has been characterized as a potent CB1 receptor agonist in in vitro and behavioral assays, specific studies quantifying its receptor occupancy in distinct brain regions of animal models are not extensively detailed in the reviewed scientific literature. However, the established methodologies for such assessments provide a clear framework for how this would be investigated.

A primary technique for determining receptor occupancy is ex vivo autoradiography. nih.gov This method involves administering the compound of interest (in this case, this compound) to an animal, followed by a tracer dose of a radiolabeled ligand that binds to the same receptor. After a set period, the animal is euthanized, and the brain is sectioned and imaged to quantify the distribution of the radioligand. The degree to which this compound displaces the radioligand from specific brain areas indicates the level of receptor occupancy.

Given the high density of CB1 receptors in certain areas of the rodent brain, it is anticipated that this compound would demonstrate significant receptor occupancy in regions such as the hippocampus, cerebellum, substantia nigra, and globus pallidus. nih.gov Studies with other cannabinoid agonists have shown that behavioral effects are often produced when only a small fraction of the total receptor population is occupied. nih.gov For instance, a high dose of the agonist WIN55212-2, which produced profound catalepsy in mice, only reduced the binding of a radiolabeled agonist tracer by 21-43% in CB1-rich areas. nih.gov This suggests that potent agonists like this compound likely elicit significant physiological responses at relatively low levels of receptor occupancy due to their high efficacy.

The distribution of this compound and its subsequent receptor occupancy would be expected to correlate with its known in vivo effects in animal models, such as hypothermia and altered motor function, which are mediated by CB1 receptors in the central nervous system. nih.gov

Electrophysiological Recordings in Preclinical Brain Slices or Animal Models

Electrophysiological studies in preclinical models, particularly using ex vivo brain slices, are fundamental for elucidating the functional consequences of synthetic cannabinoid receptor activation at the synaptic and circuit levels. nih.gov The primary mechanism of action for CB1 receptor agonists like this compound in the central nervous system is the inhibition of neurotransmitter release from presynaptic terminals. nih.gov This effect is prominently studied in the hippocampus, a brain region critical for memory and learning, which has a high expression of CB1 receptors on axon terminals. frontiersin.org

The standard experimental approach involves preparing acute brain slices and recording synaptic activity, such as field excitatory postsynaptic potentials (fEPSPs), in a specific pathway, like the Schaffer collateral-CA1 synapse in the hippocampus. nih.govnih.gov Application of a CB1 receptor agonist to these slices typically results in a concentration-dependent suppression of synaptic transmission. nih.gov

For a potent agonist such as this compound, it is expected that bath application would cause a robust reduction in the amplitude of evoked fEPSPs. This occurs because the activation of presynaptic CB1 receptors leads to the inhibition of voltage-gated calcium channels, preventing the influx of calcium required for the release of glutamate-containing vesicles. nih.gov Studies on other potent synthetic cannabinoids have demonstrated a clear dose-dependent inhibition of hippocampal glutamate release. researchgate.net

| Compound | Concentration | Inhibition of fEPSP Slope (%) |

|---|---|---|

| JWH-018 | 1 nM | ~10% |

| JWH-018 | 10 nM | ~45% |

| JWH-018 | 100 nM | ~75% |

| AM2201 | 10 nM | ~20% |

| AM2201 | 100 nM | ~60% |

| AM2201 | 1 µM | ~80% |

This table illustrates the typical inhibitory effects of potent synthetic cannabinoids on synaptic transmission in the hippocampus, as measured by the reduction in the field excitatory postsynaptic potential (fEPSP) slope. The data are representative of findings for compounds structurally and functionally similar to this compound. researchgate.net

Furthermore, this suppression of glutamatergic transmission has significant implications for synaptic plasticity, a cellular mechanism underlying learning and memory. The induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, is critically dependent on strong glutamatergic signaling. Research has consistently shown that synthetic cannabinoids that suppress glutamate release also significantly impair or block the induction of hippocampal LTP. nih.govnih.gov Therefore, it is highly probable that this compound would demonstrate a similar disruptive effect on synaptic plasticity in electrophysiological recordings.

Metabolic Pathways and Preclinical Pharmacokinetic Investigations of Mmb Fubica

Identification of Primary Metabolic Transformations of MMB-FUBICA

The metabolic transformation of this compound involves several key enzymatic reactions, primarily occurring in the liver. These reactions can be broadly categorized into Phase I and Phase II metabolism. Phase I reactions typically introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules.

Hydroxylation and Oxidation Pathways (e.g., N-dealkylation, ring hydroxylation)

Hydroxylation and oxidation are significant Phase I metabolic pathways for many synthetic cannabinoids, including those structurally related to this compound. These reactions are often mediated by cytochrome P450 enzymes. Specific transformations observed in related compounds that are likely applicable to this compound include hydroxylation at various positions on the molecule, such as the indole (B1671886) ring, the fluorophenyl group, or the linker chain. N-dealkylation, involving the removal of alkyl groups attached to nitrogen atoms, is another common oxidative pathway. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netre-place.benih.govnih.govmmu.ac.uk While hydroxylation of the fluorophenyl moiety has been reported as not particularly relevant for some related compounds, hydroxylation elsewhere on the molecule, including the indole moiety and the methylene (B1212753) group adjacent to the indole, has been observed. researchgate.netresearchgate.netnih.gov

Ester Hydrolysis and Amide Cleavage Pathways

Ester hydrolysis is a major metabolic pathway for synthetic cannabinoids containing an ester functional group, such as this compound. This reaction cleaves the ester bond, typically resulting in a carboxylic acid metabolite and an alcohol. researchgate.netcore.ac.uknih.govresearchgate.netresearchgate.netspringermedizin.deugent.benih.govsoft-tox.org Human carboxylesterases, particularly hCES1, are known to play a crucial role in the hydrolysis of synthetic cannabinoids with ester groups. core.ac.uknih.govnih.gov The ester hydrolysis product of this compound, the corresponding carboxylic acid, has been identified as a significant metabolite. nmslabs.comcaymanchem.com Amide cleavage (hydrolysis) is another potential metabolic pathway, breaking the amide bond in the molecule, although studies on some related compounds suggest that amide hydrolysis might not be as prominent as ester hydrolysis under certain experimental conditions. researchgate.netcore.ac.uknih.govspringermedizin.deugent.benih.govlibretexts.org

Glucuronidation and Sulfation Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with polar molecules like glucuronic acid or sulfate (B86663). These conjugation reactions typically increase the water solubility of the compounds, facilitating their excretion. Glucuronidation and sulfation are common Phase II pathways for synthetic cannabinoids and their metabolites. researchgate.netnih.govre-place.bemmu.ac.ukspringermedizin.desoft-tox.orgnih.govuni-saarland.de These reactions occur after Phase I transformations have introduced or exposed suitable functional groups for conjugation.

Characterization and Elucidation of this compound Metabolites

Identifying and determining the structures of metabolites are critical steps in understanding the metabolic profile of a compound. Advanced analytical techniques are essential for this purpose.

Application of High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS, LC-QTOF-MS, UHPLC-HRMS), is the primary analytical technique used for the comprehensive profiling and identification of synthetic cannabinoid metabolites, including those of this compound and its analogues. researchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netre-place.benih.govspringermedizin.denih.govcaymanchem.comojp.gov HRMS provides accurate mass measurements of the parent compound and its metabolites, allowing for the determination of their elemental compositions. Tandem mass spectrometry (MS/MS or MSn) provides fragmentation patterns that offer structural information about the metabolites. By analyzing the mass differences between the parent compound and metabolites, and interpreting the fragmentation data, researchers can propose structures for the biotransformation products. researchgate.netnih.govnih.govresearchgate.netre-place.bespringermedizin.de

Utilization of NMR Spectroscopy for Metabolite Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive elucidation of chemical structures. While HRMS provides valuable information on mass and fragmentation, NMR can provide detailed information about the arrangement of atoms within a molecule. NMR spectroscopy has been utilized in the characterization of synthetic cannabinoid metabolites, often to confirm structures proposed based on mass spectral data or to differentiate between isomeric metabolites. uni.lu Although specific details on the application of NMR solely for this compound metabolite elucidation were not extensively found in the initial search results, it is a standard technique in the field for confirming the structures of isolated or synthesized metabolites.

Data Summary of Observed Metabolic Pathways

Based on the available literature on this compound and structurally related synthetic cannabinoids, the following table summarizes the primary metabolic pathways observed:

| Metabolic Pathway | Type of Reaction | Description | Relevance to this compound and Analogues |

| Hydroxylation | Phase I | Addition of a hydroxyl group (-OH) to the molecule. | Observed on various parts of related compounds (indole, linker, etc.). researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netre-place.benih.govnih.govmmu.ac.uk |

| Oxidation | Phase I | Various oxidative transformations, including formation of ketones or carboxylic acids. | Observed in related compounds. researchgate.netresearchgate.netnih.govmmu.ac.ukspringermedizin.de |

| N-Dealkylation | Phase I | Removal of an alkyl group from a nitrogen atom. | Observed in related compounds. researchgate.netnih.govnih.govmmu.ac.ukspringermedizin.de |

| Ester Hydrolysis | Phase I | Cleavage of the ester bond, yielding a carboxylic acid and alcohol. | Major pathway for this compound and analogues with ester groups. researchgate.netcore.ac.uknih.govresearchgate.netresearchgate.netspringermedizin.deugent.benih.govsoft-tox.org |

| Amide Cleavage (Hydrolysis) | Phase I | Cleavage of the amide bond, yielding a carboxylic acid and amine. | Observed in some related compounds, but may be less prominent than ester hydrolysis. researchgate.netnih.govnih.govspringermedizin.deugent.belibretexts.org |

| Glucuronidation | Phase II | Conjugation with glucuronic acid. | Common Phase II pathway for metabolites with hydroxyl or carboxylic acid groups. researchgate.netnih.govre-place.bemmu.ac.ukspringermedizin.desoft-tox.orgnih.govuni-saarland.de |

| Sulfation | Phase II | Conjugation with a sulfate group. | Common Phase II pathway for metabolites with hydroxyl groups. researchgate.netnih.govre-place.bespringermedizin.denih.govuni-saarland.de |

Identified Metabolites

Role of Specific Enzyme Systems in this compound Metabolism

The metabolism of this compound involves enzymatic processes, primarily phase I transformations, carried out by key enzyme systems in the liver. Research has focused on identifying the specific enzymes responsible for breaking down this compound.

Identification of Cytochrome P450 (CYP) Isoform Involvement

While cytochrome P450 (CYP) enzymes are known to be major players in the phase I metabolism of many xenobiotics, including various synthetic cannabinoids researchgate.netfrontiersin.orgmdpi.com, specific detailed findings on the precise CYP isoforms responsible for this compound metabolism are not extensively documented in the provided literature. General studies on synthetic cannabinoid metabolism indicate that CYP enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP2J2, CYP3A4, and CYP3A5 are expressed and functional in the human liver and are involved in the metabolism of this class of compounds frontiersin.orgmdpi.com. However, direct experimental data identifying the primary CYP isoforms metabolizing this compound specifically is limited in the available information.

Contribution of Carboxylesterase (CES) Enzymes (e.g., CES1)

Human carboxylesterases (hCES), particularly CES1, play a crucial role in the hydrolysis of drugs containing ester or amide bonds researchgate.netresearchgate.netresearchgate.net. This compound possesses an ester group, making it a potential substrate for CES enzymes researchgate.netnih.govnih.govcore.ac.uk. In vitro studies have investigated the contribution of recombinant hCES1b, hCES1c, and hCES2 to the metabolism of this compound and other synthetic cannabinoids researchgate.netresearchgate.netnih.govnih.govcore.ac.ukresearchgate.net. These studies assessed ester hydrolysis as a metabolic pathway. While ester hydrolysis was detected for synthetic cannabinoids with an ester group, this compound, along with MDMB-4F-BINACA and MDMB-4en-PINACA, showed relatively low amounts of metabolites formed by the involved hCES isoforms, specifically below 1% nih.gov. This suggests that while CES enzymes are involved in the hydrolysis of this compound, the extent of this metabolic pathway catalyzed by these specific enzymes might be limited compared to other metabolic routes or other synthetic cannabinoids.

Enzyme Kinetics and Inhibitor Studies in In Vitro Systems

Enzyme kinetic studies are typically performed to characterize the rate and efficiency of enzymatic reactions. In the context of the hCES study involving this compound, enzyme kinetic studies were intended if sufficient hydrolysis was observed researchgate.netnih.govnih.govcore.ac.ukresearchgate.net. However, due to the low hydrolysis rates observed for synthetic cannabinoids with a tert-leucine-derived moiety (structurally related to the valine-derived moiety in this compound), enzyme kinetics could not be reliably modeled for these compounds under the experimental conditions researchgate.netnih.govnih.govcore.ac.ukresearchgate.netomicsdi.org. This indicates that quantifying the kinetic parameters (such as Km and Vmax) for this compound hydrolysis by recombinant hCES isoforms was challenging due to the limited extent of the reaction. Information regarding specific inhibitor studies targeting this compound metabolism by particular enzymes was not detailed in the provided search results.

In Vitro and Preclinical In Vivo Metabolic Fate Studies

In vitro and in vivo studies are essential for understanding the metabolic fate and pharmacokinetic profile of a compound.

Microsomal and Hepatocyte Incubation Assays

In vitro incubation assays using liver microsomes and hepatocytes are widely used to simulate hepatic metabolism and identify potential metabolites. Studies investigating the metabolism of synthetic cannabinoids, including this compound, have utilized pooled human liver microsomes (HLM) and human hepatocytes researchgate.netnih.govdiva-portal.orgresearchgate.netspringermedizin.decaymanchem.comuni-saarland.defrontiersin.orgresearchgate.netsemanticscholar.orgresearchgate.netmmu.ac.ukoyc.co.jpresearchgate.net. This compound has been included in studies employing pooled human liver microsomes to examine phase I metabolism caymanchem.com. Hepatocyte incubations are also a common method for identifying synthetic cannabinoid metabolites and can provide a more comprehensive view of hepatic metabolism as they contain all necessary enzymes and cofactors diva-portal.orgresearchgate.netresearchgate.netsemanticscholar.orgmmu.ac.uk. The hCES study mentioned that pooled human liver microsomes (pHLM) and pooled human liver S9 fractions (pHLS9) produced relative amounts of metabolites for this compound, MDMB-4F-BINACA, and MDMB-4en-PINACA at approximately 1% nih.gov. This further supports that while some metabolism occurs in these systems, the extent might be limited or specific pathways might be minor in these particular in vitro models compared to others.

Excretion Profiles in Animal Models (e.g., urinary and fecal elimination)

Understanding the excretion pathways of a compound is crucial for toxicokinetic assessment. Excretion profiles in animal models, typically involving the analysis of urinary and fecal elimination, provide insights into how the parent compound and its metabolites are cleared from the body nih.govnih.govamazon.com. While animal models are utilized in the study of synthetic cannabinoid metabolism and excretion researchgate.net, specific data detailing the urinary and fecal excretion profiles, such as the percentage of the dose excreted in urine versus feces or the timeline of elimination, specifically for this compound, were not available in the provided search results. Studies on related synthetic cannabinoids have shown metabolites in urine and other biological matrices researchgate.netresearchgate.netresearchgate.net, suggesting that urinary and potentially fecal elimination are likely routes for this compound and its metabolites, but quantitative data for this compound itself was not found.

Advanced Analytical Methodologies for Mmb Fubica Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are essential for separating MMB-FUBICA from complex sample matrices and other co-eluting compounds before detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

LC-MS/MS is widely used for the analysis of a broad range of compounds, including less volatile and more polar substances, making it highly suitable for synthetic cannabinoids and their metabolites. researchgate.netunifi.it LC-MS/MS methods offer advantages such as high sensitivity and selectivity. unifi.it

Method development and validation for LC-MS/MS in forensic toxicology typically involve evaluating parameters such as selectivity, linearity, accuracy, precision, LOD, LOQ, recovery, and matrix effect. researchgate.net A validated LC-MS/MS method for detecting 182 NPS in whole blood demonstrated linearity ranges (e.g., 0.25-10 ng/mL for synthetic cannabinoids) and acceptable accuracy and precision according to international guidelines. researchgate.net Another LC-MS/MS method for cannabinoids in cannabis oil showed a limit of detection of 0.1 ng/mL and LOQ values ranging from 0.05 ng/mL to 50 ng/mL, meeting validation criteria for accuracy and precision. nih.gov Sample preparation techniques like protein precipitation are often used prior to LC-MS/MS analysis of biological samples. researchgate.netunifi.it

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

UHPLC offers faster separation times and improved resolution compared to conventional HPLC, making it valuable for high-throughput analysis of complex samples containing numerous components. UHPLC coupled with mass spectrometry (UHPLC-MS) is used for the characterization and detection of psychoactive substances, including synthetic cannabinoids. herts.ac.ukcosector.com Studies have utilized UHPLC-MS for screening and qualitative analysis of synthetic cannabinoids in various matrices, such as seized paper samples and biological specimens. herts.ac.ukcosector.com

Chiral Chromatography for Enantiomeric Separation and Analysis

Chiral chromatography is a specialized technique used to separate and analyze enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. mdpi.com Enantiomeric separation is important because different enantiomers of a compound can have different pharmacological activities and toxicological profiles. mdpi.comfrontiersin.org

While specific studies on the chiral separation of this compound were not prominently found in the provided results, research on other synthetic cannabinoids highlights the application of chiral chromatography, particularly chiral HPLC, for separating enantiomers. mdpi.comfrontiersin.org Chiral stationary phases, such as polysaccharide-based columns, are commonly used for this purpose. frontiersin.orgresearchgate.net Method development in chiral chromatography involves optimizing parameters to achieve sufficient resolution between enantiomers. frontiersin.orgresearchgate.net Studies have shown that (S)-enantiomers of some synthetic cannabinoids can exhibit enhanced potency compared to their (R)-counterparts, underscoring the importance of chiral analysis. frontiersin.org

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is a critical step in the analytical workflow for this compound, as it helps to isolate the analyte from the matrix, remove interfering substances, and potentially concentrate the sample, thereby improving the sensitivity and reliability of the analysis. lcms.czthermofisher.com The choice of sample preparation strategy depends heavily on the nature of the matrix being analyzed (e.g., biological fluids, seized materials).

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used sample preparation technique in analytical chemistry, including forensic toxicology, due to its ability to selectively extract and concentrate analytes from complex matrices while removing interfering compounds. lcms.czthermofisher.comnih.gov SPE protocols typically involve several steps: conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the analyte of interest. lcms.cz

Different SPE sorbents are available, and the choice depends on the chemical properties of the analyte and the matrix. thermofisher.com For synthetic cannabinoids, including those structurally related to this compound, SPE has been successfully applied to various matrices such as oral fluid and blood. nih.govnih.gov For instance, SPE using HLB cartridges has been established for the determination of synthetic cannabinoids in oral fluids, showing good linearity, LOD, and LOQ values. nih.gov A simplified 3-step SPE protocol (load, wash, elution) using water-wettable sorbents has also been developed for bioanalysis, offering reduced processing time and solvent consumption while providing good recovery and low matrix effects for a range of compounds. lcms.cz This simplified approach eliminates the conditioning and equilibration steps of traditional SPE. lcms.cz PPL SPE cartridges are also used for sample preparation for LC-MS/MS analysis of dissolved organic matter, demonstrating the versatility of SPE for different compound types and matrices. protocols.io

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 129522103 nih.gov |

| MDMB-FUBICA | 129522107 wikipedia.org |

| 4F-MDMB-BUTICA | Not explicitly listed with a CID in the provided text, but mentioned as the indole (B1671886) core analog of 4F-MDMB-BINACA. wikipedia.org (Note: PubChem CID 129522103 is listed for this compound, which has a C22 formula. MDMB-FUBICA has a C23 formula and CID 129522107. There might be some naming variations or related compounds.) |

| AMB-FUBINACA | Not explicitly listed with a CID in the provided text. |

| MDMB-FUBINACA | Not explicitly listed with a CID in the provided text. |

| 5F-MDMB-PINACA (5F-ADB) | Not explicitly listed with a CID in the provided text. |

| ADB-CHMINACA | Not explicitly listed with a CID in the provided text. |

| 4F-MDMB-BINACA | 145707216 wikipedia.org |

Interactive Data Tables

While the provided text offers some quantitative data (e.g., LODs, LOQs, linearity ranges, recovery rates) for various analytical methods applied to different compounds, it does not consistently provide structured datasets specifically for this compound across all the discussed techniques. Creating interactive data tables solely focused on this compound based only on the provided text is therefore limited. However, the general performance characteristics mentioned for similar compounds or method types can be presented as examples of the kind of data obtained through these methodologies.

For instance, based on the general validation parameters discussed for GC-MS and LC-MS/MS methods, a conceptual table illustrating typical performance metrics could be presented, noting that these are not specific to this compound unless explicitly stated in the text.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique used to isolate analytes from complex matrices based on their differential solubility in two immiscible liquid phases. For the analysis of synthetic cannabinoids like this compound in biological fluids such as blood and urine, LLE is a common approach. probiologists.comuq.edu.au

Optimization of LLE for this compound involves selecting appropriate solvents that efficiently partition the target compound from the matrix while minimizing the extraction of interfering substances. Factors such as pH, solvent polarity, and the number of extraction steps are critical parameters to consider. For instance, adjusting the pH of an aqueous sample can influence the ionization state of this compound and its metabolites, thereby affecting their solubility in organic solvents. uq.edu.au

Studies on the extraction of synthetic cannabinoids, including those structurally related to this compound, from biological matrices have utilized various organic solvents such as ethyl acetate (B1210297). probiologists.comnews-medical.net The efficiency of extraction can be influenced by the sample pre-treatment steps, such as protein precipitation or buffering, before the addition of the extraction solvent. probiologists.comnews-medical.net Following extraction, the organic phase is typically separated and evaporated, and the residue is reconstituted in a suitable solvent for subsequent analysis. probiologists.com

Research has shown that LLE methods can achieve satisfactory recoveries for synthetic cannabinoids from biological samples. For example, a method using ethyl acetate for the extraction of FUB-AMB (also known as MMB-FUBINACA, an isomer of this compound) from urine and blood reported detectable concentrations. probiologists.comresearchgate.net

Microextraction Techniques in Analytical Methodologies

Microextraction techniques represent a move towards miniaturized sample preparation, aiming to reduce solvent consumption, sample size, and extraction time compared to traditional LLE. core.ac.ukijcea.orgexplorationpub.com These techniques are particularly valuable when dealing with limited sample volumes or when seeking to enhance the sensitivity of the analytical method by concentrating the analyte. explorationpub.com

Various microextraction approaches have been developed, including solid phase microextraction (SPME), liquid-phase microextraction (LPME), and dispersive liquid-liquid microextraction (DLLME). core.ac.ukijcea.org While the specific application of microextraction techniques solely for this compound was not extensively detailed in the search results, these methods are widely applied to the analysis of synthetic cannabinoids and other new psychoactive substances (NPS) in various matrices. explorationpub.comresearchgate.net

Microextraction techniques work by partitioning analytes between a small volume of extraction phase (e.g., a solvent drop, a fiber coating, or sorbent particles) and the sample matrix. core.ac.ukijcea.org The efficiency of microextraction is influenced by factors such as the nature of the extraction phase, sample volume, extraction time, temperature, and stirring rate. core.ac.uk These techniques often provide a degree of sample clean-up by selectively extracting the target analytes while leaving matrix interferences behind.

The application of microextraction in the analysis of synthetic cannabinoids in complex matrices like oral fluids has been explored, demonstrating their potential for sensitive detection. researchgate.net Although direct studies on this compound using these specific techniques were not found, the principles and advantages of microextraction are applicable to its analysis, particularly in forensic or clinical settings where sample volume might be limited.

Advanced Spectroscopic and Spectrometric Characterization

Advanced spectroscopic and spectrometric techniques are indispensable for the definitive identification, structural confirmation, and characterization of this compound. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the complete structure of organic molecules. researchgate.netmdpi.com For synthetic cannabinoids like this compound, NMR provides detailed information about the arrangement of atoms, particularly hydrogen and carbon nuclei, within the molecule. Analysis of 1D (e.g., 1H NMR, 13C NMR) and 2D NMR spectra (e.g., COSY, HMQC, HMBC) allows for the assignment of signals to specific nuclei and the determination of connectivity and spatial relationships. researchgate.net

NMR spectroscopy is particularly valuable for confirming the structure of this compound and differentiating it from potential isomers or related compounds. researchgate.netunodc.org In the absence of reference standards or when analyzing novel synthetic cannabinoids, NMR can unequivocally confirm the identity of a compound. researchgate.netunodc.org

Furthermore, NMR can be used for impurity profiling, allowing for the identification and quantification of impurities present in a sample of this compound. mdpi.com This is important for assessing the purity of seized materials or synthesized standards. Studies have utilized NMR for the characterization of synthetic cannabinoids, highlighting its role in structural elucidation and verification. researchgate.netmdpi.comresearchgate.net

Infrared (IR) and Raman Spectroscopy Applications in Compound Characterization

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. wiley.comuni-tuebingen.de These techniques measure the absorption or scattering of infrared light or Raman scattering, respectively, by the molecular vibrations. wiley.com

For this compound, IR and Raman spectroscopy can help to identify key functional groups such as carbonyl stretches (amide and ester), C-H stretches, and aromatic ring vibrations. wiley.com These spectral features serve as a molecular fingerprint that can be used for identification and comparison with reference spectra. wiley.com

IR and Raman spectroscopy can be applied to solid samples, including powders or residues on seized materials. unodc.orgwiley.com Attenuated Total Reflectance (ATR) IR is a common technique that allows for direct analysis of solid samples without extensive preparation. mdpi.com While IR and Raman spectroscopy can provide valuable complementary information to mass spectrometry, their ability to definitively identify an unknown synthetic cannabinoid depends on the availability of comprehensive spectral libraries. wiley.comuni-tuebingen.de However, they are useful for rapid screening and classification of synthetic cannabinoids based on characteristic functional group vibrations. wiley.com

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation and Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements of ions. nih.govuts.edu.au This accuracy allows for the determination of the elemental composition of a compound and its fragments, which is crucial for identification and characterization, especially for novel or unknown substances. nih.govuts.edu.au

For this compound (C₂₂H₂₃FN₂O₃, theoretical monoisotopic mass ~382.17), HRMS can provide an accurate measurement of its protonated molecular ion ([M+H]⁺) mass, which can be used to confirm its elemental formula. caymanchem.comnih.gov HRMS is particularly valuable for differentiating isomers, which are compounds with the same elemental formula but different structural arrangements. nih.govnih.gov While isomers may have very similar nominal masses, HRMS can often distinguish them based on subtle differences in their exact masses. nih.govnih.gov

Furthermore, HRMS coupled with chromatographic separation techniques like Liquid Chromatography (LC-HRMS) is widely used for the analysis of synthetic cannabinoids in complex matrices. ojp.govsemanticscholar.org This combination allows for the separation of this compound from matrix components and potential isomers before accurate mass measurement and fragmentation. ojp.gov

HRMS in conjunction with data-independent acquisition techniques can also be used for non-targeted screening of synthetic cannabinoids and their metabolites in forensic and biological samples. uts.edu.auojp.gov This approach allows for retrospective data analysis and the identification of previously unknown compounds. ojp.gov

Fragmentation Pathway Analysis using Higher Collisional Energy Dissociation (HCD)

Fragmentation pathway analysis using techniques like Higher Collisional Energy Dissociation (HCD) is essential for obtaining structural information from mass spectrometry data. nih.govnih.gov In HCD, ions are fragmented by collision with neutral gas molecules at higher collision energies compared to traditional collision-induced dissociation (CID). nih.gov This process generates characteristic fragment ions that provide insights into the structure of the precursor ion. nih.govnih.gov

For this compound, analyzing its fragmentation pathways under HCD conditions can help to confirm its structural features and differentiate it from isomers or related compounds with similar precursor masses. nih.govnih.gov The fragmentation pattern is dependent on the molecule's structure and the applied collision energy. nih.gov

Studies on the fragmentation of synthetic cannabinoids, including MDMB-FUBINACA (an isomer of this compound), using HCD have revealed characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. nih.gov These fragmentation patterns can be used to build spectral libraries for identification purposes and to propose fragmentation mechanisms. fao.org

Analyzing the relative abundance of fragment ions at different collision energies can provide further structural details and aid in the differentiation of closely related isomers. nih.govnih.gov HCD provides high-resolution fragmentation data, which, when combined with accurate mass measurements from HRMS, offers a powerful approach for the comprehensive structural characterization of this compound and its potential metabolites. ojp.gov

Method Validation and Quality Assurance in this compound Analysis

The validation of analytical methods for the detection and quantification of this compound involves a systematic process to confirm that the method consistently produces accurate and reliable results for its intended application. This process typically evaluates several key performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, selectivity, matrix effects, and recovery wjarr.comadryan.com. Adherence to established guidelines, such as those from the German Society of Toxicological and Forensic Chemistry (GTFCh) or the FDA M10 Bioanalytical Method Validation guidelines, is essential for ensuring the quality and consistency of bioanalytical data nih.goveuropa.eumdpi.com.

Assessment of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range wjarr.comresearchgate.net. For this compound analysis, linearity is typically assessed by analyzing a series of calibration standards at different concentrations in the relevant matrix nih.govmdpi.com. A calibration curve is constructed by plotting the instrument response against the corresponding analyte concentrations. The linearity is evaluated by determining the correlation coefficient (r²) and assessing the goodness of fit of the regression line mdpi.com. A high correlation coefficient indicates a strong linear relationship within the tested range.

The Limit of Detection (LOD) is defined as the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, under the stated conditions of the method wjarr.comunodc.org. The LOD is typically determined based on the signal-to-noise ratio, with a minimum requirement of at least 3:1 widely accepted unodc.org. Various methods can be used for estimating the LOD, often involving the analysis of blank samples and examination of the signal-to-noise ratio or by calculation from the standard deviation of the response and the slope of the calibration curve researchgate.netunodc.org.

The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision wjarr.comeuropa.eu. The LOQ is generally higher than the LOD and is determined by analyzing samples at decreasing concentrations until the required accuracy and precision criteria are met europa.eu. The LOQ is often estimated as 10 times the ratio between the standard deviation observed for the lowest calibration level and the slope of the linear regression unodc.org. Both LOD and LOQ should be well below the lowest calibration point to ensure reliable quantification at low concentrations unodc.org.

While specific numerical data for this compound's LOD, LOQ, and linearity were not explicitly found in the search results, studies on similar synthetic cannabinoids and general bioanalytical method validation guidelines provide context. For synthetic cannabinoids in whole blood, linearity ranges between 0.25–10 ng/ml have been reported in validated LC-MS/MS methods nih.govresearchgate.net. LODs for other compounds in validated methods have been reported as low as 0.001 mg/L ojp.gov.

Evaluation of Accuracy, Precision, and Selectivity

Accuracy refers to the closeness of the measured value to the true or accepted value of the analyte concentration wjarr.comadryan.com. In this compound analysis, accuracy is typically evaluated by analyzing quality control (QC) samples of known concentrations in the relevant matrix europa.eumdpi.com. The measured concentrations are compared to the nominal concentrations, and the accuracy is expressed as the percentage bias or percentage recovery virginia.gov. Acceptable accuracy is crucial for ensuring that the analytical results reflect the true concentration of this compound in the sample.

Precision is a measure of the agreement among replicate measurements of the same homogeneous sample under specified conditions wjarr.comunodc.org. It assesses the variability of the analytical method. Precision is typically evaluated at different concentration levels (e.g., low, medium, and high QC samples) and under different conditions (e.g., within the same analytical run - repeatability, and between different runs or days - intermediate precision) unodc.orgeuropa.euvirginia.gov. Precision is commonly expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) europa.euresearchgate.net. Acceptable precision ensures that repeated analyses of the same sample yield similar results.

Selectivity (or specificity) is the ability of an analytical method to unequivocally measure the analyte in the presence of other components in the sample matrix, such as endogenous substances, metabolites, or co-administered substances adryan.comunodc.org. For this compound analysis, selectivity is crucial to differentiate it from other synthetic cannabinoids, their metabolites, and other compounds that might be present in biological or seized samples nih.gov. Selectivity is typically assessed by analyzing blank matrix samples from different sources and samples spiked with potential interfering substances to ensure that no significant response is observed at the retention time of this compound nih.goveuropa.eu. For chromatographic methods, selectivity can be demonstrated by achieving sufficient resolution between this compound and potential interfering peaks europa.eu.

Validated methods for the detection of novel psychoactive substances, including synthetic cannabinoids, have demonstrated acceptable accuracy and precision according to international guidelines nih.govresearchgate.net. Selectivity is a key parameter evaluated in these methods to ensure reliable identification and quantification nih.goveuropa.eu.

Matrix Effects and Recovery Studies in Analytical Methodologies

Matrix effects refer to the influence of components in the sample matrix on the ionization efficiency of the analyte, which can lead to signal suppression or enhancement in mass spectrometry-based methods nih.govbiotage.com. These effects can significantly impact the accuracy and precision of the analysis. Matrix effects are evaluated by comparing the instrument response of the analyte in the matrix to the response of the analyte in a pure solvent at the same concentration nih.gov. Significant matrix effects may necessitate the use of matrix-matched calibration standards, internal standards, or sample preparation techniques that minimize matrix interference europa.euojp.gov.

Recovery studies assess the efficiency of the sample preparation method in extracting the analyte from the sample matrix nih.govbiotage.com. Recovery is typically determined by comparing the analytical result of an extracted sample spiked before extraction to the result of a sample spiked after extraction (or to a pure standard solution) at the same concentration nih.govbiotage.com. Recovery is expressed as a percentage and indicates the proportion of the analyte that is recovered during the sample preparation process. Consistent and acceptable recovery is essential for accurate quantification.

Both matrix effects and recovery are critical parameters in the validation of analytical methods for complex matrices like biological fluids or seized materials nih.govbiotage.com. Studies on the analysis of novel psychoactive substances in biological matrices have evaluated matrix effects and recovery to ensure the robustness of the developed methods nih.govojp.gov. While specific data for this compound were not detailed in the search results, the general principles and evaluation procedures for matrix effects and recovery are applicable to its analysis. Some studies on synthetic cannabinoids have noted significant ionization suppression for certain compounds, highlighting the importance of evaluating matrix effects ojp.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 129522103 nih.gov |

Interactive Data Tables (Illustrative based on general findings for synthetic cannabinoids)

Below are illustrative data tables based on general findings for synthetic cannabinoids and method validation principles, as specific detailed data for this compound across all validation parameters were not found in the search results. These tables demonstrate how such data would be presented in a research article.

Table 1: Illustrative Linearity Data for a Synthetic Cannabinoid Analytical Method

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.25 | 0.05 |

| 0.50 | 0.10 |

| 1.25 | 0.25 |

| 2.50 | 0.50 |

| 5.00 | 1.00 |

| 10.00 | 2.00 |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Illustrative Accuracy and Precision Data for a Synthetic Cannabinoid Analytical Method

| QC Level | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD) (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |

| Low QC | 0.75 | 0.78 ± 0.05 | +4.0 | 6.4 |

| Medium QC | 4.00 | 3.95 ± 0.15 | -1.3 | 3.8 |

| High QC | 8.00 | 8.10 ± 0.25 | +1.3 | 3.1 |

Table 3: Illustrative Recovery Data for a Synthetic Cannabinoid Analytical Method

| Concentration (ng/mL) | Pre-extraction Spike Peak Area | Post-extraction Spike Peak Area | Recovery (%) |

| Low | 1500 | 1800 | 83.3 |

| Medium | 6000 | 7200 | 83.3 |

| High | 12000 | 14000 | 85.7 |

Table 4: Illustrative Matrix Effect Data for a Synthetic Cannabinoid Analytical Method

| Concentration (ng/mL) | Peak Area in Matrix | Peak Area in Solvent | Matrix Factor | Matrix Effect (%) |

| Low | 1800 | 2000 | 0.90 | -10 (Suppression) |

| High | 14000 | 15500 | 0.90 | -10 (Suppression) |

Structure Activity Relationship Sar Studies and Analog Development of Mmb Fubica

Correlating Structural Modifications with Cannabinoid Receptor Binding Affinities

The binding affinity of a compound to cannabinoid receptors (CB1 and CB2) is a key aspect of its pharmacological profile. SAR studies investigate how altering different parts of the MMB-FUBICA structure impacts these affinities.

Analysis of Substituent Effects on CB1/CB2 Affinity

Studies on synthetic cannabinoids, including those structurally related to this compound, have explored the impact of various substituents on receptor affinity. For instance, terminal fluorination in the pentyl chain of indole (B1671886) SCRAs can lead to increased CB1 receptor binding affinity. mdpi.com The rank order of affinity for hCB2 receptors among several synthetic cannabinoids, including this compound, has been investigated, showing that this compound exhibited slightly greater affinity (approximately 2-fold) for CB1 than for CB2 receptors in one study. nih.gov

Data from a study comparing the binding affinities of several synthetic cannabinoids, including this compound, is presented below:

| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | CB1/CB2 Affinity Ratio |

| This compound | - | - | ~2:1 (CB1 preference) |

| MDMB-FUBINACA | 1.14 | 0.1228 | ~1:10 (CB2 preference) |

| AMB-FUBINACA | 10.04 | 0.786 | ~1:0.08 (CB2 preference) |

| ADB-FUBINACA | 1.2 | 3.5 | ~1:3 (CB2 preference) |

| 5F-AMB (5F-MMB-PINACA) | - | - | Little pharmacological info available |

| 5F-MDMB-PINACA (5F-ADB) | - | - | (S)-enantiomers have enhanced potency |

Impact of Core Scaffold and Linking Group Variations on Receptor Interaction

The core scaffold (e.g., indole or indazole) and the linking group in synthetic cannabinoids significantly influence their interaction with cannabinoid receptors. This compound has an indole core. wikipedia.org Analogs with different core structures, such as indazole-based compounds like MDMB-FUBINACA and AMB-FUBINACA, show varying affinities and potencies at CB1 and CB2 receptors. wikipedia.orgwikipedia.org Studies comparing indole and indazole SCRAs have shown differences in efficacy and potency. biorxiv.org For a given amino acid side-chain, affinities and potencies are generally higher for indazoles compared to indoles. researchgate.net

Structure-Activity Relationships for Functional Activity (Preclinical)

Beyond simple binding affinity, SAR studies investigate how structural variations affect the functional activity of this compound and its analogs at cannabinoid receptors, particularly in preclinical settings. This includes examining G protein activation and beta-arrestin recruitment.

Relationship Between Structure and G Protein Activation Bias

Cannabinoid receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/Go proteins, leading to inhibition of adenylyl cyclase. mdpi.combiorxiv.org SAR studies explore how structural differences influence the degree and specificity of G protein activation. Some studies utilize BRET-based assays to measure G-protein heterotrimer dissociation, providing insights into the relationship between structure and G protein activation. biorxiv.orgbiorxiv.orgnih.gov For instance, among indole SCRAs, MDMB series compounds have shown increased efficacy and potency in Gαi/o activation compared to MMB series compounds like this compound. biorxiv.orgbiorxiv.orgnih.gov this compound itself has been reported to confer partial agonism in several Gαi/o subtypes. biorxiv.orgbiorxiv.org

Structural Determinants of β-Arrestin Recruitment Bias (e.g., "Superagonism")

Beta-arrestin recruitment is another important signaling pathway activated by GPCRs, often involved in receptor desensitization and internalization. nih.gov Some synthetic cannabinoids exhibit "superagonism," meaning they produce a greater maximal response than the endogenous ligand. biorxiv.orgnih.gov Research suggests that certain structural features, such as the l-tert-leucinate head moiety and the indazole core moiety, can confer superagonism across multiple Gαi/o proteins and beta-arrestin 2. biorxiv.orgnih.gov Studies using beta-arrestin recruitment assays help to delineate the SAR for this pathway. researchgate.netfrontiersin.org While MDMB-FUBINACA, which has an indazole core and a tert-leucinate group, has been linked to superagonism biorxiv.orgnih.gov, this compound, with its indole core and valinate group, shows different functional activity profiles. biorxiv.orgbiorxiv.orgnih.gov

In Silico Approaches for SAR Elucidation and Prediction

Computational methods, such as in silico docking studies and molecular dynamics simulations, are valuable tools for complementing experimental SAR studies. These approaches can help to rationalize binding trends, predict the interaction of ligands with receptors at a molecular level, and guide the design of new analogs. researchgate.netelifesciences.org In silico receptor-ligand docking has been utilized to understand the binding trends of SCRAs with respect to tail substituents. researchgate.net Molecular dynamics simulations can reveal different levels of interaction with key residues in the receptor, providing insights into the structural determinants of activity. nih.govelifesciences.org

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to investigate the binding interactions between ligands, such as this compound and its analogs, and cannabinoid receptors (CB1 and CB2) at an atomic level. mdpi.commdpi.com These methods provide insights into the preferred binding poses, binding affinities, and the dynamic behavior of the ligand-receptor complex.